molecular formula C8H10FN B154601 4-Fluoro-2,3-dimethylaniline CAS No. 1737-68-4

4-Fluoro-2,3-dimethylaniline

Cat. No. B154601
CAS RN: 1737-68-4
M. Wt: 139.17 g/mol
InChI Key: LKMJLYCMLAPNDB-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dimethylaniline is a chemical compound that is of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 4-Fluoro-2,3-dimethylaniline, they do provide insights into related compounds and their applications, which can be useful for understanding the broader context of fluoroaniline derivatives.

Synthesis Analysis

The synthesis of related fluorinated compounds is highlighted in the first paper, where N-protected 4-fluoropyrrolidine derivatives are synthesized using a double fluorination method. This method involves the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) and has been shown to be efficient for preparing enantiomerically pure compounds, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Fluoro-2,3-dimethylaniline, such as the 4-fluoropyrrolidine derivatives mentioned in the first paper, is crucial for their function in medicinal applications. The stereochemistry and purity of these compounds are important for their activity and selectivity in biological systems .

Chemical Reactions Analysis

The first paper describes the conversion of 4-fluoropyrrolidine-2-carbonyl fluorides into various intermediates, including amides, Weinreb amides, esters, and carbonitriles. These reactions are facilitated by the fluorine atoms in the molecules, which can influence the reactivity and stability of the intermediates .

Physical and Chemical Properties Analysis

The second paper discusses the synthesis of polyimides derived from a monomer that includes 2,6-dimethylaniline units. These polyimides exhibit high optical transparency, good thermal properties, and low refractive indices due to their high fluorine content. The thermal decomposition temperatures and glass transition temperatures of these materials indicate their potential for use in high-performance applications .

Scientific Research Applications

Electronic Spectra and Excited-State Dynamics

4-Fluoro-N,N-dimethylaniline (FDMA) has been studied for its electronic transitions and photo-induced intramolecular charge transfer mechanisms. Dual fluorescence from a π π ∗ state and a twisted intramolecular charge transfer (TICT) state in different solvents like n-hexane and acetonitrile has been observed. These states are in thermal equilibrium at room temperature, indicating complex excited-state dynamics (Fujiwara et al., 2013).

Fluorescence Behavior

Contradicting studies on FDMA's fluorescence behavior led to an investigation using quantum chemical methods. It was found that FDMA relaxes to a linear, almost planar S1 state minimum, with no evidence of a twisted intramolecular charge transfer (TICT) S1 state minimum (Bohnwagner & Dreuw, 2017).

Synthesis and Properties of Benzene-Fluorinated Quinolinones

A study detailed the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating their photofluorescent properties and cytotoxic effects against various tumor cells. This research indicates potential applications in the field of fluorescent materials and cancer research (Politanskaya et al., 2015).

Photodehalogenation and Intermediate Formation

Research into the photodehalogenation of fluoro or chlorobenzene derivatives, including FDMA, led to the generation of triplet and singlet phenyl cations and potentially benzyne. This has implications for understanding the chemical reactions and product formation in the presence of various substituents (Protti et al., 2012).

Absence of Intramolecular Charge Transfer in FDMA

A study addressing the contradictory reports on FDMA's fluorescence behavior found only a single fluorescence from a locally excited (LE) state, challenging previous claims of dual LE + ICT emission. This finding has implications for the understanding of FDMA's electronic structure and behavior in different environments (Zachariasse et al., 2017).

Synthesis of Polyamides and Polyimides

FDMA was involved in the synthesis of a new diamine monomer, which was used to produce novel polyamides and polyimides. This indicates its utility in the development of new polymeric materials with potential applications in various industries (Liaw et al., 2002).

Safety And Hazards

4-Fluoro-2,3-dimethylaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJLYCMLAPNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590907
Record name 4-Fluoro-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,3-dimethylaniline

CAS RN

1737-68-4
Record name 4-Fluoro-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-fluoro-1,2-dimethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
محمدی نسب, عصمت, رضایی - فصلنامه تخصصی تحقیقات حشره …, 2019‎ - jer.iau-arak.ac.ir
در دهه‌ های گذشته، استفاده از روش‌های محاسباتی با پارامترهای اعتبارسنجی دقیق برای تعیین خواص فیزیکی- شیمیایی ترکیبات، به‌عنوان جایگزین اقتصادی و زیست‌محیطی باصرفه جویی در …‎
Number of citations: 3 jer.iau-arak.ac.ir

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